6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
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Overview
Description
The compound “6-(5-{2-[3-(Trifluoromethyl)phenyl]acetyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a chemical compound with potential applications in various fields . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives, which includes the compound , is a topic of interest in the agrochemical and pharmaceutical industries . The exact synthesis process for this specific compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl group, which is then linked to a pyridine ring via an acetyl group. The exact 3D structure is not provided in the available resources.Scientific Research Applications
Crystal Structure and Reaction Mechanisms
- The crystal structure of a related compound, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was determined using X-ray crystallography, offering insights into the detailed atomic arrangement and potential for designing targeted molecular interactions in materials science and drug design (Liu et al., 2013).
Synthetic Pathways and Molecular Docking
- Research on synthesizing novel pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrates the versatility of pyridine carbonitriles in creating compounds with potential biological and industrial applications. Molecular docking studies indicate moderate to good binding energies, suggesting applications in the design of new molecules with specific biological activities (Flefel et al., 2018).
Applications in Antimicrobial and Anticancer Research
- Studies on pyridine derivatives synthesized from pyridine-3-carbonitrile precursors have shown promising antibacterial and antitumor activities, indicating the potential of such compounds in developing new therapeutic agents (Elewa et al., 2021).
Innovative Synthesis Methods
- Novel synthetic approaches to pyridine and fused pyridine derivatives illustrate the chemical flexibility and potential for creating diverse molecular structures with specific properties and applications, ranging from materials science to pharmaceutical development (Al-Issa, 2012).
Structural and Optical Properties
- The investigation of pyridine derivatives' structural and optical characteristics can provide valuable insights into their potential applications in optoelectronic devices and materials science, highlighting the compound's versatility beyond pharmaceutical uses (Zedan et al., 2020).
Future Directions
Properties
IUPAC Name |
6-[5-[2-[3-(trifluoromethyl)phenyl]acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)18-3-1-2-14(6-18)7-20(29)28-12-16-10-27(11-17(16)13-28)19-5-4-15(8-25)9-26-19/h1-6,9,16-17H,7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHGMXSIQALMIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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